molecular formula C22H17BrN6O2 B2865442 3-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-2-piperidin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1251615-69-6

3-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-2-piperidin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2865442
CAS RN: 1251615-69-6
M. Wt: 477.322
InChI Key: DJSROBDUALICSP-UHFFFAOYSA-N
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Description

The compound “3-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-2-piperidin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one” is a complex organic molecule. It appears to contain a piperazine derivative, which is a class of compounds with a wide range of pharmacological activities . The molecule also contains a pyrimidine moiety, which is a common structure in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound is complex, containing several functional groups including a piperazine ring, a pyrimidine ring, and a thiophene ring. The presence of these functional groups suggests that the compound may have interesting chemical and biological properties .

Scientific Research Applications

Antitumor Activity

A novel series of compounds, including those related to the chemical structure , have demonstrated significant antitumor activities. Specifically, derivatives with certain substituents, such as the 3-fluoro-5-substituted phenylpiperazinyl group, showed potent cytotoxicity against several tumor cell lines in vitro. Among these, a particular derivative exhibited strong antitumor activity against various tumor cells, including human carcinoma, without causing undesirable effects in mice (Naito et al., 2005).

Antimicrobial Activity

Research into the synthesis and evaluation of new dithiocarbamate derivatives bearing thiazole/benzothiazole rings, which are structurally related to the compound of interest, has been conducted. These studies have found that certain derivatives possess high antimicrobial activity, underscoring the potential of these compounds in developing new antimicrobial agents (Yurttaş et al., 2016).

Receptor Antagonist Activity

Compounds incorporating elements of the structure have been synthesized and tested for their antagonist activity against serotonin (5-HT2) and alpha-1 receptors. One compound, in particular, showed potent 5-HT2 antagonist activity, surpassing that of known antagonists, without exhibiting alpha-1 antagonist activity in vivo. This suggests its utility in developing therapies targeting serotonin receptors (Watanabe et al., 1992).

Mechanism of Action

properties

IUPAC Name

5-[[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(2,4-dimethylphenyl)pyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN6O2/c1-13-7-8-15(14(2)9-13)18-10-19-22(30)28(24-12-29(19)26-18)11-20-25-21(27-31-20)16-5-3-4-6-17(16)23/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJSROBDUALICSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=CC=C5Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-2-piperidin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one

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